molecular formula C21H19F3N4O3S B14972742 N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide

N-(3-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B14972742
M. Wt: 464.5 g/mol
InChI Key: ZNJMYJQQGVIMGR-UHFFFAOYSA-N
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Description

N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a morpholine ring, a pyridazine ring, and a trifluoromethyl group attached to a benzene sulfonamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, the pyridazine ring is synthesized through cyclization reactions.

    Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is added using reagents such as trifluoromethyl iodide under specific conditions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through sulfonation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to dihydropyridazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: The compound is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.

    Industrial Applications: It may be used in the development of agrochemicals and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The morpholine and pyridazine rings allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

  • N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-3-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE
  • N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-2-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE

Uniqueness: N-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}-4-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the specific position of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C21H19F3N4O3S

Molecular Weight

464.5 g/mol

IUPAC Name

N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C21H19F3N4O3S/c22-21(23,24)16-4-6-18(7-5-16)32(29,30)27-17-3-1-2-15(14-17)19-8-9-20(26-25-19)28-10-12-31-13-11-28/h1-9,14,27H,10-13H2

InChI Key

ZNJMYJQQGVIMGR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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